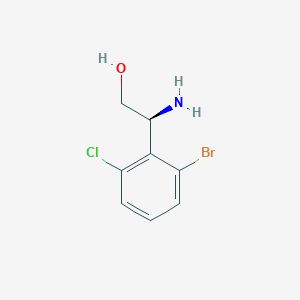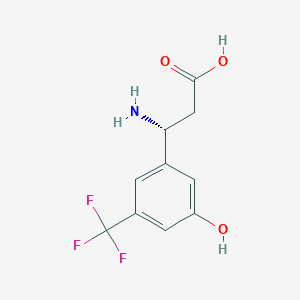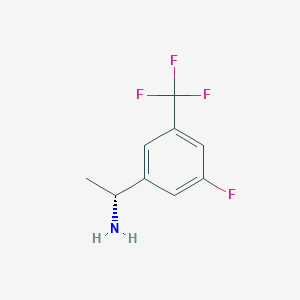
(R)-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of fluorine and trifluoromethyl groups on the phenyl ring. These functional groups often impart unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine may involve:
Large-scale reduction: Utilizing efficient and scalable reducing agents.
Catalytic amination: Employing robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine
Pharmaceutical Development: Explored as a potential lead compound in the development of new drugs.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
- ®-1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine
Uniqueness
- Fluorine Positioning : The specific positioning of fluorine atoms can significantly alter the compound’s reactivity and biological activity.
- Trifluoromethyl Group : The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability.
Properties
CAS No. |
1079656-83-9 |
|---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI Key |
CYBTYBCFSPUKPL-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


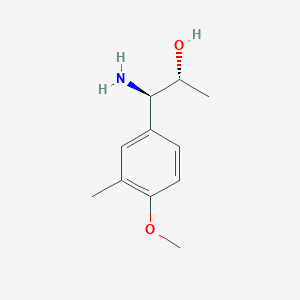

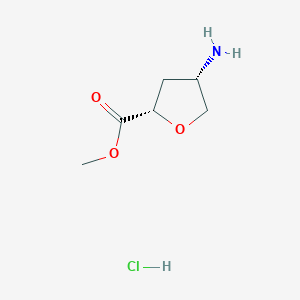
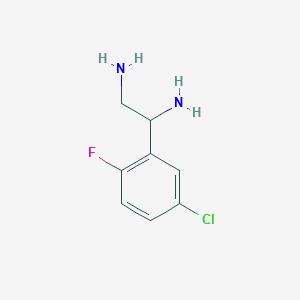

![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)
